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Cat. No.: B114321

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development and
characterization of famoxadone-resistant fungal strains for research purposes. Famoxadone
is a quinone outside inhibitor (Qol) fungicide that targets the cytochrome bcl complex
(Complex Ill) in the mitochondrial respiratory chain, ultimately inhibiting ATP production.[1][2][3]
Understanding the mechanisms of resistance to this fungicide is crucial for developing new and
effective antifungal agents.

Introduction to Famoxadone and Fungal Resistance

Famoxadone is a potent fungicide used to control a broad spectrum of plant pathogenic fungi.
[1] Its mode of action is the inhibition of mitochondrial respiration at Complex Ill, a vital enzyme
in the electron transport chain.[1][2] Resistance to Qol fungicides, including famoxadone,
commonly arises from specific point mutations in the cytochrome b gene (cytb), which encodes
a key subunit of Complex Ill. The most frequently observed mutations are the substitution of
glycine with alanine at codon 143 (G143A) and the substitution of phenylalanine with leucine at
codon 129 (F129L).[4] These mutations reduce the binding affinity of famoxadone to its target
site, thereby conferring resistance.

Quantitative Data on Famoxadone Resistance

The following tables summarize key quantitative data related to famoxadone resistance in
various fungal species.
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Table 1: In Vitro Sensitivity of Fungal Strains to Famoxadone (EC50 values in pg/mL)

Fungal . Mutation in Mean EC50
. Strain Type Reference(s)
Species cytb (ng/mL)
Plasmopara - ]
N Sensitive Wild-Type 0.922 £ 0.209 [1]
viticola
Botrytis cinerea Sensitive Wild-Type <0.3 [1][2]
Botrytis cinerea Resistant G143A > 100 [11[2]
o Resistant (isolate
Botrytis cinerea G143A 2.908 [11[2]
NC7)
Alternaria solani Sensitive Wild-Type ~0.03 - 0.08 [5][6]
Alternaria solani Resistant F129L ~0.09-0.2 [5][6]

Table 2: Fitness Cost Assessment of Famoxadone-Resistant Fungal Strains

Fungal Mutation in Fitness .
. Observation Reference(s)
Species cytb Parameter
- Competed
Phakopsora Competitive )
o F129L - equally well with [7]
pachyrhizi Ability } ]
wild-type isolate.
o Multiple fitness Did not show any
Botrytis cinerea G143A ) [8]
components fitness cost.
Decrease in
) ) In vitro spore germination
Alternaria solani F129L o [9]
germination compared to
wild-type.
Higher disease
) ) Disease severity  severity than
Alternaria solani F129L ) ) [9]
(in greenhouse) wild-type
isolates.
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Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the
development and characterization of famoxadone-resistant fungal strains.

Protocol for Generating Famoxadone-Resistant Fungal
Strains by UV Mutagenesis

Objective: To induce random mutations in a fungal population to select for famoxadone-
resistant individuals.

Materials:
o Wild-type fungal culture (e.g., Neurospora crassa, Botrytis cinerea)
o Appropriate fungal growth medium (e.g., Potato Dextrose Agar - PDA)
 Famoxadone stock solution (in a suitable solvent like DMSO)
« Sterile distilled water
 Sterile Petri dishes
e UV crosslinker or UV lamp (254 nm)
o Spectrophotometer or hemocytometer
o Sterile spreaders
Procedure:
e Spore Suspension Preparation:
o Grow the wild-type fungal strain on agar plates until sufficient sporulation is observed.

o Harvest spores by flooding the plate with a small volume of sterile distilled water and
gently scraping the surface with a sterile loop or spreader.
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o Filter the spore suspension through sterile cheesecloth or glass wool to remove mycelial
fragments.

o Determine the spore concentration using a spectrophotometer or a hemocytometer and
adjust to a final concentration of 1 x 1076 spores/mL in sterile distilled water.

e UV Mutagenesis:

[¢]

Pipette 100 pL of the spore suspension onto the surface of several PDA plates.

[e]

Spread the suspension evenly using a sterile spreader.

o

Place the open plates in a UV crosslinker or under a UV lamp.

[¢]

Expose the plates to a predetermined dose of UV radiation. The optimal dose needs to be
determined empirically to achieve a kill rate of 90-99%, which typically maximizes the
mutation frequency. Start with a range of exposure times or energy levels.

¢ Selection of Resistant Mutants:

o Immediately after UV exposure, wrap the plates in aluminum foil to prevent
photoreactivation and incubate at the optimal growth temperature for the fungus for 2-4
hours to allow for DNA repair and mutation fixation.

o Prepare PDA plates amended with a discriminatory concentration of famoxadone. This
concentration should be sufficient to completely inhibit the growth of the wild-type strain
and can be determined from preliminary sensitivity assays (see Protocol 3.2).

o Replica-plate the colonies from the UV-mutagenized plates onto the famoxadone-
amended PDA plates.

o Incubate the plates at the optimal growth temperature until colonies appear on the
selective medium.

¢ Isolation and Purification of Resistant Strains:

o Pick individual colonies that grow on the famoxadone-amended plates and transfer them
to fresh famoxadone-amended PDA plates to confirm their resistance.
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o Perform single-spore isolation to ensure the genetic purity of the resistant strains.

o Store the purified resistant strains for further characterization.

Protocol for Determining EC50 Values for Famoxadone

Objective: To quantify the level of resistance by determining the effective concentration of
famoxadone that inhibits 50% of fungal growth.

Materials:

Fungal isolates (wild-type and putative resistant strains)

Appropriate liquid or solid fungal growth medium (e.g., Potato Dextrose Broth - PDB or PDA)

Famoxadone stock solution

Sterile 96-well microtiter plates or Petri dishes

Spectrophotometer (for liquid culture) or ruler (for solid culture)

Spore suspension of the fungal isolates
Procedure (Microtiter Plate Method for Mycelial Growth):
e Prepare Famoxadone Dilutions:

o Prepare a serial dilution of famoxadone in the liquid growth medium in a 96-well plate. A
typical concentration range could be 0.001, 0.01, 0.1, 1, 10, and 100 pg/mL. Include a
control well with no famoxadone.

¢ Inoculation:

o Prepare a spore suspension of the fungal isolate to be tested at a concentration of 1 x
10”4 spores/mL.

o Add an equal volume of the spore suspension to each well of the 96-well plate containing
the famoxadone dilutions.
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¢ Incubation:

o Incubate the plate at the optimal growth temperature for the fungus for 2-5 days, or until
sufficient growth is observed in the control wells.

o Data Collection and Analysis:

o Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a
microplate reader to quantify mycelial growth.

o Calculate the percentage of growth inhibition for each famoxadone concentration relative

to the control.
o Plot the percentage of inhibition against the log of the famoxadone concentration.

o Use a suitable statistical software to perform a probit or logistic regression analysis to
determine the EC50 value.

Procedure (Agar Dilution Method):
e Prepare Amended Agar Plates:
o Prepare PDA medium and cool it to 50-55°C.

o Add the appropriate volume of famoxadone stock solution to achieve the desired final
concentrations in the agar (e.g., 0, 0.01, 0.1, 1, 10, 100 pg/mL).

o Pour the amended agar into Petri dishes.
« Inoculation:

o Place a small agar plug (e.g., 5 mm diameter) from the edge of an actively growing fungal
culture onto the center of each amended plate.

¢ Incubation:

o Incubate the plates at the optimal growth temperature.
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» Data Collection and Analysis:

o Measure the diameter of the fungal colony in two perpendicular directions at regular
intervals until the colony on the control plate reaches near the edge of the plate.

o Calculate the average colony diameter and the percentage of growth inhibition for each
concentration.

o Determine the EC50 value as described in the microtiter plate method.

Protocol for Assessing Fithess Costs

Objective: To evaluate if the acquisition of famoxadone resistance is associated with a fithess
penalty in the absence of the fungicide.

Materials:

Wild-type and famoxadone-resistant fungal strains

Fungicide-free growth medium (PDA)

Sterile Petri dishes

Microscope and hemocytometer
Procedure for Mycelial Growth Rate:
« Inoculation:

o Place a 5 mm agar plug from the edge of an actively growing culture of both the wild-type
and a resistant strain onto the center of separate PDA plates.

 Incubation and Measurement:
o Incubate the plates at the optimal growth temperature.
o Measure the colony diameter daily for a set period (e.g., 7 days).

o Data Analysis:
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o Calculate the average radial growth rate (mm/day) for each strain.

o Compare the growth rates of the resistant and wild-type strains using appropriate
statistical tests (e.g., t-test). A significantly lower growth rate in the resistant strain
suggests a fitness cost.

Procedure for Sporulation:
e Culture Preparation:

o Grow the wild-type and resistant strains on PDA plates until they are fully grown.
e Spore Quantification:

o Flood each plate with a known volume of sterile water (e.g., 10 mL).

o Gently scrape the surface to dislodge the spores.

o Collect the spore suspension and determine the spore concentration using a
hemocytometer.

o Data Analysis:
o Calculate the number of spores produced per unit area of the colony.

o Compare the sporulation capacity of the resistant and wild-type strains using statistical
tests. A significantly lower spore production in the resistant strain indicates a fithess cost.

Molecular Assay for Detecting cytb Mutations (Allele-
Specific PCR)

Objective: To rapidly screen for the presence of the G143A and F129L mutations in the
cytochrome b gene.

Materials:

e Fungal genomic DNA from wild-type and resistant strains
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PCR primers (see Table 3)

PCR thermocycler

Tag DNA polymerase and dNTPs

Agarose gel electrophoresis equipment

Table 3: Example Primers for Allele-Specific PCR

Primer Name Sequence (5' to 3') Target
(Forward primer flanking the
Cytb-F ) ) cytb gene
mutation region)
(Reverse primer flanking the
Cytb-R ) ) cytb gene
mutation region)
(Allele-specific reverse primer )
G143-WT-R ] Wild-type cytb
for wild-type G143)
(Allele-specific reverse primer
G143A-MUT-R G143A mutant cytb
for mutant A143)
(Allele-specific reverse primer ]
F129-WT-R ) Wild-type cytb
for wild-type F129)
(Allele-specific reverse primer
F129L-MUT-R F129L mutant cytb

for mutant L129)

Note: Primer sequences need to be designed based on the specific cytochrome b gene

sequence of the fungus under investigation. The 3' end of the allele-specific primers should

correspond to the mutation site.

Procedure:

o DNA Extraction:

o Extract genomic DNA from the fungal mycelium using a suitable protocol or commercial

kit.
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o PCR Amplification:

o Set up separate PCR reactions for each allele to be tested. For example, to detect the
G143A mutation, set up two reactions for each DNA sample: one with the Cytb-F and
G143-WT-R primers, and another with the Cytb-F and G143A-MUT-R primers.

o Atypical PCR program would be: initial denaturation at 95°C for 5 min; 30-35 cycles of
95°C for 30s, 55-60°C (annealing temperature to be optimized) for 30s, and 72°C for 1
min; and a final extension at 72°C for 10 min.

o Gel Electrophoresis:
o Run the PCR products on an agarose gel.

o The presence of a PCR product in the reaction with the wild-type specific primer indicates
the presence of the wild-type allele.

o The presence of a PCR product in the reaction with the mutant-specific primer indicates
the presence of the resistance allele.

Biochemical Assay for Mitochondrial Complex Il Activity

Objective: To measure the enzymatic activity of Complex Il and assess the inhibitory effect of
famoxadone.

Materials:

e Mitochondria isolated from wild-type and resistant fungal strains

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

Reduced Coenzyme Q (e.g., Decylubiquinol)

Cytochrome c (from horse heart)

Famoxadone

Spectrophotometer capable of measuring absorbance at 550 nm
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Procedure:

Mitochondria Isolation:

o lIsolate mitochondria from fungal protoplasts or mycelium using differential centrifugation or
a commercial Kit.

Assay Preparation:

o In a cuvette, prepare a reaction mixture containing the assay buffer and cytochrome c.

Enzyme Reaction:
o Add the isolated mitochondria to the cuvette to initiate the reaction.

o Start the reaction by adding the substrate, reduced Coenzyme Q.

Measurement of Activity:

o Immediately monitor the reduction of cytochrome ¢ by measuring the increase in
absorbance at 550 nm over time.

o The rate of absorbance change is proportional to the Complex Il activity.

Inhibition Assay:

o To determine the effect of famoxadone, pre-incubate the mitochondria with different
concentrations of famoxadone for a few minutes before adding the substrate.

o Measure the Complex Il activity as described above and compare the activity in the
presence and absence of the inhibitor.

o Calculate the IC50 value of famoxadone for both wild-type and resistant mitochondria.

Visualizations
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Famoxadone inhibits mitochondrial respiration at Complex Il

Mitochondrial Inner Membrane
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Caption: Famoxadone's mode of action in the mitochondrial electron transport chain.
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Strain Generation

Workflow for developing and characterizing famoxadone-resistant fungal strains.
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Caption: Experimental workflow for developing and characterizing resistant strains.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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